molecular formula C13H12ClN5OS B2397269 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide CAS No. 2034556-65-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2397269
CAS No.: 2034556-65-3
M. Wt: 321.78
InChI Key: CPAVZMOLRNJENH-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide is a useful research compound. Its molecular formula is C13H12ClN5OS and its molecular weight is 321.78. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, inhibiting their activity and thereby affecting metabolic pathways. For instance, it may interact with kinases, which are crucial for phosphorylation processes, or with proteases, which are involved in protein degradation . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its target biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may inhibit the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it can affect the expression of genes involved in oxidative stress response, thereby protecting cells from damage caused by reactive oxygen species.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate access. This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites that reduce its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound may also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular energy homeostasis and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to target sites . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.

Properties

IUPAC Name

5-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5OS/c14-11-4-3-10(21-11)12(20)15-5-1-2-9-6-16-13-17-8-18-19(13)7-9/h3-4,6-8H,1-2,5H2,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAVZMOLRNJENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.